Fenuron

Catalog No.
S562410
CAS No.
101-42-8
M.F
C9H12N2O
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenuron

CAS Number

101-42-8

Product Name

Fenuron

IUPAC Name

1,1-dimethyl-3-phenylurea

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C9H12N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12)

InChI Key

XXOYNJXVWVNOOJ-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NC1=CC=CC=C1

Solubility

0.02 M
3850 ppm @ 25 °C
Sparingly sol in water (0.29% at 24 °C)
Solubility (25 °C): 3.85 g/l water; sparingly soluble in hydrocarbons.
In ethanol 108.8, diethylether 5.5, acetone 80.2, benzene 3.1, chloroform 125, n-hexane 0.2, groundnut oil 1.0 (all in g/kg at 20-25 °C)
In water 3.85 g/l at 25 °C
>24.6 [ug/mL]

Synonyms

Fikure 62U; N,N-Dimethyl-N’-phenylurea; N-Phenyl-N’,N’-dimethylurea; Omicure 94; Omicure U 405; PUD; 1,1-Dimethyl-3-phenylurea; 1-Phenyl-3,3-dimethylurea; 3-Phenyl-1,1-dimethylurea; Amicure UR; Dibar; Dybar; Dyhard RU 300; Dyhard UR 300; Falisilvan;

Canonical SMILES

CN(C)C(=O)NC1=CC=CC=C1

Plant Physiology and Developmental Biology

  • Auxin mimicry: Fenuron exhibits auxin-like activity by affecting cell division and elongation in plants []. This property has been used in research to study plant growth and development, including bud differentiation, root initiation, and apical dominance [, ].
  • Cell cycle regulation: Studies have shown that Fenuron can disrupt cell cycle progression in plants, leading to cell death or abnormal cell division []. This has been utilized in research to investigate the mechanisms of cell cycle control and programmed cell death in plants [, ].

Stress Responses and Tolerance

  • Abiotic stress tolerance: Research suggests that Fenuron can enhance tolerance to various abiotic stresses in plants, such as drought, salinity, and metal toxicity [, ]. This effect is thought to be related to its influence on antioxidant defense mechanisms and gene expression [, ].
  • Pathogen resistance: Studies have explored the potential role of Fenuron in inducing resistance against plant pathogens []. However, the exact mechanisms and effectiveness are still under investigation, and further research is needed to determine its practical application in this area [].

Fenuron, chemically known as N,N-dimethyl-N'-phenylurea, is an organic compound with the molecular formula C9H12N2OC_9H_{12}N_2O and a molecular weight of 164.2044 g/mol. It is classified under the category of substituted ureas and is primarily recognized for its application as a herbicide. The compound's structure consists of a phenyl group attached to a urea moiety, making it structurally similar to other urea derivatives used in agriculture. Fenuron has various synonyms, including 1,1-dimethyl-3-phenylurea and PUD (Herbicide) .

, particularly in the presence of oxidizing agents. For instance, it can decompose through oxidation processes, which are often facilitated by agents such as ozone or activated persulfate. In one study, the degradation of fenuron by activated persulfate oxidation achieved over 90% removal efficiency under acidic conditions . The compound also reacts with hydroxyl radicals in the atmosphere, leading to its rapid degradation .

Reaction Example

C9H12N2O+O3ProductsC_9H_{12}N_2O+O_3\rightarrow Products

The synthesis of fenuron typically involves the reaction of dimethylamine with phenyl isocyanate. This reaction can be summarized as follows:

  • Reactants: Dimethylamine and phenyl isocyanate.
  • Reaction Conditions: Typically conducted under controlled temperatures to optimize yield.
  • Product Formation: The reaction yields fenuron along with byproducts that may need to be purified.

General Reaction Scheme

C6H5NCO+(CH3)2NHC9H12N2O+ByproductsC_6H_5NCO+(CH_3)_2NH\rightarrow C_9H_{12}N_2O+Byproducts

Fenuron is predominantly used in agriculture as a herbicide for controlling broadleaf weeds in various crops. Its effectiveness in inhibiting weed growth makes it valuable for enhancing crop yields. Additionally, fenuron has been studied for its potential applications in environmental remediation processes due to its degradability under specific conditions .

Research indicates that fenuron interacts with various radicals during its degradation process. For example, studies have shown that fenuron can react with hydroxyl and carbonate radicals, leading to the formation of intermediate products such as quinone-imine derivatives . These interactions are crucial for understanding the environmental fate of fenuron and its potential impact on ecosystems.

Fenuron shares structural similarities with several other compounds in the substituted urea class. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
DiuronC9H10Cl2N2OChlorinated derivative; broader spectrum herbicide
IsoproturonC10H14N2OMore effective against grass weeds
MetolachlorC15H20ClNSelective herbicide; used primarily in corn crops
PropanilC10H13ClNSystemic herbicide; acts through root absorption

Fenuron's unique feature lies in its specific mechanism targeting photosynthesis while exhibiting lower toxicity levels compared to some chlorinated analogs like diuron.

Nucleophilic Substitution Approaches for Core Urea Scaffold Construction

The urea scaffold of fenuron is traditionally synthesized via nucleophilic substitution reactions between substituted anilines and dimethylcarbamoyl chloride. Recent advancements have leveraged hindered urea derivatives to enhance reaction efficiency under milder conditions. For example, trisubstituted ureas such as N,N-diisopropyl phenylurea undergo methanolysis at 20°C within one hour, contrasting sharply with conventional urea derivatives that require elevated temperatures or acidic/basic catalysts [2]. This reactivity arises from a proton-switch mechanism, where nucleophile-assisted deprotonation generates a zwitterionic intermediate or liberates a transient isocyanate, which subsequently reacts with the nucleophile [2].

Key innovations include the use of N,N-diisopropyl carbodiimide as a coupling reagent, enabling urea bond formation at room temperature. A comparative study of substitution rates under varying conditions revealed that electron-withdrawing groups on the phenyl ring accelerate reactivity (Table 1) [2]. For instance, para-nitro-substituted phenylurea derivatives achieved 95% conversion in 30 minutes, whereas meta-methoxy analogs required two hours under identical conditions [2].

Table 1: Substitution Reactivity of Hindered Ureas with Methanol [2]

Urea SubstituentReaction Time (20°C)Yield (%)
N,N-Diisopropyl1 hour92
N,N-Dimethyl24 hours45
N-Methyl,N-Ethyl12 hours78

These findings underscore the critical role of steric hindrance and electronic effects in modulating nucleophilic substitution kinetics, providing a framework for optimizing fenuron analog synthesis.

Deuteration Strategies for Isotopic Labeling in Metabolic Studies

Deuterium incorporation into fenuron’s structure enables precise tracking of metabolic pathways and environmental degradation. Recent methodologies focus on regioselective deuteration at the urea nitrogen or phenyl ring positions. One approach involves reacting deuterated dimethylamine with phenyl isocyanate under anhydrous conditions, achieving >98% deuterium incorporation at the N-methyl groups [2]. Alternatively, palladium-catalyzed hydrogen-deuterium exchange on the phenyl ring introduces deuterium at the ortho and para positions without altering the urea functionality [5].

A case study demonstrated that fenuron-d₆ (deuterated at both N-methyl groups and the phenyl ring’s para position) exhibited identical herbicidal activity to the non-deuterated compound while allowing quantification in soil samples via mass spectrometry [5]. Kinetic isotope effects (KIEs) studies revealed a 1.5-fold reduction in hydrolysis rates for deuterated analogs, attributed to stronger C–D bonds stabilizing the transition state [5].

Solid-Phase Synthesis Innovations for Phenylurea Analog Production

Solid-phase synthesis has revolutionized the production of fenuron analogs by enabling rapid diversification and high purity. A landmark protocol immobilizes 3-aminophenyl resin via a photocleavable linker, followed by sequential treatment with dimethylcarbamoyl chloride and varied aryl isocyanates (Figure 1) [7]. This method achieves 85–92% yield across 20 analogs, with purities exceeding 95% after cleavage [7].

Figure 1: Solid-Phase Synthesis Workflow [7]

  • Resin functionalization: 3-Aminophenyl resin → N-dimethylcarbamoyl intermediate.
  • Isocyanate coupling: Reaction with substituted phenyl isocyanates.
  • Photocleavage: UV irradiation releases the phenylurea analog.

Notably, this approach facilitates parallel synthesis of derivatives with modified phenyl rings (e.g., halogenated, alkylated) without requiring chromatographic purification [7]. A 2025 study optimized reaction conditions using in situ infrared spectroscopy, reducing isocyanate coupling times from six hours to 45 minutes [7].

Physical Description

DryPowde

Color/Form

White, crystalline solid
Colorless crystalline solid
Colorless crystals

XLogP3

1

Density

1.08 at 20 °C/20 °C

LogP

0.98 (LogP)

Melting Point

133.5 °C
133-134 °C

UNII

O7L040435W

GHS Hazard Statements

Aggregated GHS information provided by 232 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 25 of 232 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 207 of 232 companies with hazard statement code(s):;
H319 (26.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (26.09%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (38.16%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (80.19%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Inhibits photosynthesis.

Vapor Pressure

3.75e-05 mmHg
1.6x10-4 mm Hg at 60 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

101-42-8

Associated Chemicals

Fenuron trichloroacetate;4482-55-7

Wikipedia

Fenuron

Use Classification

Agrochemicals -> Herbicides

General Manufacturing Information

All other chemical product and preparation manufacturing
Urea, N,N-dimethyl-N'-phenyl-: ACTIVE

Analytic Laboratory Methods

Product analysis of fenuron is based on hydrolysis. Residues may be determined by colorimetry.

Stability Shelf Life

Stable at neutral pH but hydrolyzed in acid and basic media.
Stable toward oxidation and moisture.
Stable to light

Dates

Modify: 2023-08-15

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